molecular formula C11H13NOS B2894508 (E)-4-amino-3-phenylsulfanylpent-3-en-2-one CAS No. 52687-69-1

(E)-4-amino-3-phenylsulfanylpent-3-en-2-one

Cat. No. B2894508
CAS RN: 52687-69-1
M. Wt: 207.29
InChI Key: LVAMHABPNPNFBS-DHZHZOJOSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its appearance or state under standard conditions.



Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can provide information about its reactivity and stability, and can help to predict its behavior in different conditions or when mixed with other substances.



Physical And Chemical Properties Analysis

This would involve measuring properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity or basicity, reactivity with other substances, and stability under various conditions might also be studied.


Scientific Research Applications

Catalyst-Free Room-Temperature Self-Healing Elastomers

Bis(4-aminophenyl) disulfide, a compound structurally related to “(E)-4-amino-3-phenylsulfanylpent-3-en-2-one,” is utilized as a dynamic crosslinker for designing self-healing poly(urea–urethane) elastomers. These elastomers demonstrate quantitative healing efficiency at room temperature without any catalyst or external intervention, highlighting potential in creating durable and sustainable materials (Rekondo et al., 2014).

Genetic Incorporation for Expansive Covalent Bonding

The development of genetically encoded fluorosulfonyloxybenzoyl-l-lysine (FSK) for covalent bonding in proteins through sulfur(VI) fluoride exchange (SuFEx) chemistry opens new avenues for biochemistry and protein engineering. This approach allows for expansive targeting and modification of proteins, demonstrating the utility of “(E)-4-amino-3-phenylsulfanylpent-3-en-2-one” related compounds in biological research (Liu et al., 2021).

Enzyme-Linked Immunosorbent Assay (ELISA) Development

Compounds with structures akin to “(E)-4-amino-3-phenylsulfanylpent-3-en-2-one” have been used to develop highly sensitive ELISAs for the detection of sulfonamide antibiotics in milk. This demonstrates the chemical's role in improving food safety and antibiotic monitoring processes (Adrián et al., 2009).

Corrosion Inhibition

Another application is in corrosion science, where related compounds serve as effective corrosion inhibitors for mild steel in acidic media. This application is critical for extending the lifespan of metal components in various industrial systems (Bentiss et al., 2009).

Anti-Cancer Activity

Additionally, derivatives of “(E)-4-amino-3-phenylsulfanylpent-3-en-2-one” have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis, highlighting their potential in developing new cancer treatments (Ji et al., 2010).

Safety And Hazards

This section would detail any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. It would also include appropriate safety precautions and disposal methods.


Future Directions

Future directions could include potential applications of the compound, areas for further research, or improvements to its synthesis method.


properties

IUPAC Name

(E)-4-amino-3-phenylsulfanylpent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-8(12)11(9(2)13)14-10-6-4-3-5-7-10/h3-7H,12H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAMHABPNPNFBS-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)C)SC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C(=O)C)\SC1=CC=CC=C1)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-4-amino-3-(phenylsulfanyl)pent-3-en-2-one

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